N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-1,4-dimethylpyrazole-3-carboxamide
Description
N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-1,4-dimethylpyrazole-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound’s spirocyclic structure, combined with the pyrazole moiety, makes it an interesting subject for research in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-1,4-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-11-6-18(2)17-12(11)13(20)16-9-15(10-19)7-14(8-15)4-3-5-14/h6,19H,3-5,7-10H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHGEPWOPOKEGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)NCC2(CC3(C2)CCC3)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-1,4-dimethylpyrazole-3-carboxamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spiro[3.3]heptane core can be synthesized through a [2+2] cycloaddition reaction, followed by ring expansion and functional group modifications to introduce the hydroxymethyl group.
Pyrazole Formation: The pyrazole ring is usually constructed via a condensation reaction between a 1,3-diketone and hydrazine, followed by methylation to introduce the dimethyl groups.
Coupling Reaction: The final step involves coupling the spirocyclic intermediate with the pyrazole derivative using amide bond formation techniques, such as using carbodiimide coupling agents (e.g., EDCI) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and condensation steps, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The carbonyl groups in the pyrazole ring can be reduced to alcohols under suitable conditions.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-1,4-dimethylpyrazole-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for enzyme inhibition studies.
Medicine
Medically, the compound is investigated for its potential therapeutic properties. The pyrazole moiety is known for its anti-inflammatory and analgesic activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-1,4-dimethylpyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can fit into enzyme active sites, potentially inhibiting their activity. The pyrazole ring can interact with various biological pathways, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-1-methylpyrazole-3-carboxamide
- N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-1,4-dimethylpyrazole-5-carboxamide
Uniqueness
Compared to similar compounds, N-[[2-(hydroxymethyl)spiro[3.3]heptan-2-yl]methyl]-1,4-dimethylpyrazole-3-carboxamide stands out due to its specific substitution pattern on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the spirocyclic structure also adds to its uniqueness, providing a distinct three-dimensional shape that can affect its interaction with biological targets.
This detailed overview should provide a comprehensive understanding of N-[[2-(hydroxymethyl)spiro[33]heptan-2-yl]methyl]-1,4-dimethylpyrazole-3-carboxamide, covering its synthesis, reactions, applications, and unique features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
